REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=2[N:6]=1>C1COCC1.[O-2].[Mn+4].[O-2]>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH:11]=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:2.3.4|
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Name
|
|
Quantity
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110.5 g
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Type
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reactant
|
Smiles
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NC=1SC2=C(N1)C=CC(=C2)CO
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
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|
Quantity
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319.8 g
|
Type
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catalyst
|
Smiles
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[O-2].[Mn+4].[O-2]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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WASH
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Details
|
the residue on the filter is washed with THF
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Type
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CUSTOM
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Details
|
the filtrate is evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |